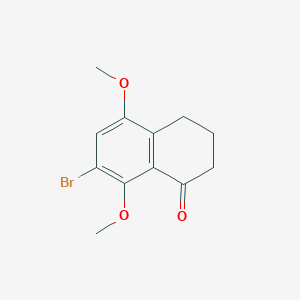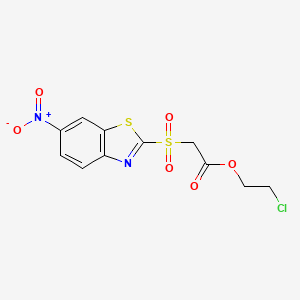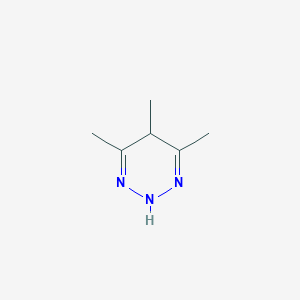
Acetic acid;1-phenylhept-1-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1-phenylhept-1-yn-3-ol is a chemical compound with the molecular formula C15H20O3 It is known for its unique structure, which combines an acetic acid moiety with a phenyl group and an alkyne functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylhept-1-yn-3-ol typically involves the reaction of phenylacetylene with heptanal in the presence of a catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Acetic acid;1-phenylhept-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of phenylheptanoic acid or phenylheptanone.
Reduction: Formation of 1-phenylhept-1-ene or 1-phenylheptane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
Acetic acid;1-phenylhept-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;1-phenylhept-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. Additionally, the phenyl group can interact with aromatic residues in proteins, potentially affecting their function. The acetic acid moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
Phenylacetylene: Shares the phenyl and alkyne functionalities but lacks the acetic acid moiety.
Heptanal: Contains the heptane chain but lacks the phenyl and alkyne groups.
Phenylheptanoic acid: Contains the phenyl and heptane chain but lacks the alkyne group.
Uniqueness
Acetic acid;1-phenylhept-1-yn-3-ol is unique due to its combination of an acetic acid moiety, a phenyl group, and an alkyne functionality. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
| 74835-43-1 | |
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC名 |
acetic acid;1-phenylhept-1-yn-3-ol |
InChI |
InChI=1S/C13H16O.C2H4O2/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12;1-2(3)4/h4-8,13-14H,2-3,9H2,1H3;1H3,(H,3,4) |
InChIキー |
RZURKRFXHLRMHS-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C#CC1=CC=CC=C1)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)


